molecular formula C12H11NO3S B13651709 ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

Cat. No.: B13651709
M. Wt: 249.29 g/mol
InChI Key: HHQIXQBSVIOOEN-YFHOEESVSA-N
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Description

Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by its unique structure, which includes a benzothiazine ring fused with an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate typically involves the reaction of a benzothiazine derivative with ethyl acetate under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. For instance, the use of sulfuric acid as a catalyst can promote the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of microreactors has been shown to enhance the yield and purity of the product due to their high surface-to-volume ratios .

Mechanism of Action

The mechanism of action of ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can further participate in other biochemical pathways .

Comparison with Similar Compounds

Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate can be compared with other esters such as:

The uniqueness of this compound lies in its benzothiazine ring, which imparts distinct chemical and biological properties compared to simpler esters.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl (2Z)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)/b10-7-

InChI Key

HHQIXQBSVIOOEN-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/NC(=O)C2=CC=CC=C2S1

Canonical SMILES

CCOC(=O)C=C1NC(=O)C2=CC=CC=C2S1

Origin of Product

United States

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